molecular formula C16H23NO3 B3073020 2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid CAS No. 1017184-15-4

2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid

Cat. No.: B3073020
CAS No.: 1017184-15-4
M. Wt: 277.36 g/mol
InChI Key: QWLMUXOBFSXBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid is an organic compound that features a tert-butylphenyl group and a morpholinyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-tert-butylbenzaldehyde and morpholine.

    Formation of Intermediate: The 4-tert-butylbenzaldehyde undergoes a condensation reaction with morpholine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Acylation: The amine is acylated with chloroacetic acid to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of 2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)ketone.

    Reduction: Formation of 2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)alcohol.

    Substitution: Formation of 2-(4-Tert-butylphenyl)-2-(substituted morpholin-4-yl)acetic acid derivatives.

Scientific Research Applications

2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: It is explored for its use in the development of novel materials with specific properties.

    Biological Studies: The compound is used in research to understand its effects on biological systems and its potential as a bioactive molecule.

    Industrial Applications: It is investigated for its role in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Tert-butylphenyl)-2-(piperidin-4-yl)acetic acid
  • 2-(4-Tert-butylphenyl)-2-(pyrrolidin-4-yl)acetic acid
  • 2-(4-Tert-butylphenyl)-2-(azepan-4-yl)acetic acid

Uniqueness

2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties compared to its analogs. The morpholinyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-2-morpholin-4-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)13-6-4-12(5-7-13)14(15(18)19)17-8-10-20-11-9-17/h4-7,14H,8-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLMUXOBFSXBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C(=O)O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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